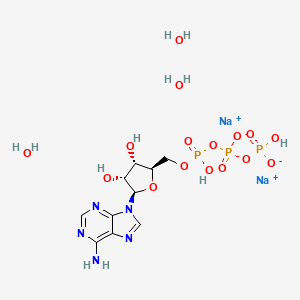

ATP disodium trihydrate

Description

Adenosine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Adenosine-5'-triphosphate is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.

Adenosine Triphosphate is an adenine nucleotide comprised of three phosphate groups esterified to the sugar moiety, found in all living cells. Adenosine triphosphate is involved in energy production for metabolic processes and RNA synthesis. In addition, this substance acts as a neurotransmitter. In cancer studies, adenosine triphosphate is synthesized to examine its use to decrease weight loss and improve muscle strength.

Adenosine triphosphate (ATP) is a nucleotide consisting of a purine base (adenine) attached to the first carbon atom of ribose (a pentose sugar). Three phosphate groups are esterified at the fifth carbon atom of the ribose. ATP is incorporated into nucleic acids by polymerases in the processes of DNA replication and transcription. ATP contributes to cellular energy charge and participates in overall energy balance, maintaining cellular homeostasis. ATP can act as an extracellular signaling molecule via interactions with specific purinergic receptors to mediate a wide variety of processes as diverse as neurotransmission, inflammation, apoptosis, and bone remodelling. Extracellular ATP and its metabolite adenosine have also been shown to exert a variety of effects on nearly every cell type in human skin, and ATP seems to play a direct role in triggering skin inflammatory, regenerative, and fibrotic responses to mechanical injury, an indirect role in melanocyte proliferation and apoptosis, and a complex role in Langerhans cell-directed adaptive immunity. During exercise, intracellular homeostasis depends on the matching of adenosine triphosphate (ATP) supply and ATP demand. Metabolites play a useful role in communicating the extent of ATP demand to the metabolic supply pathways. Effects as different as proliferation or differentiation, chemotaxis, release of cytokines or lysosomal constituents, and generation of reactive oxygen or nitrogen species are elicited upon stimulation of blood cells with extracellular ATP. The increased concentration of adenosine triphosphate (ATP) in erythrocytes from patients with chronic renal failure (CRF) has been observed in many studies but the mechanism leading to these abnormalities still is controversial. (A3367, A3368, A3369, A3370, A3371).

Adenosine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

An adenine nucleotide containing three phosphate groups esterified to the sugar moiety. In addition to its crucial roles in metabolism adenosine triphosphate is a neurotransmitter.

Properties

CAS No. |

51963-61-2 |

|---|---|

Molecular Formula |

C10H20N5Na2O16P3 |

Molecular Weight |

605.19 g/mol |

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;trihydrate |

InChI |

InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1 |

InChI Key |

MWEQTWJABOLLOS-AZGWGOJFSA-L |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.O.O.O.[Na+].[Na+] |

physical_description |

Solid |

solubility |

1000.0 mg/mL; 862 mg/mL (magnesium salt) |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of ATP Disodium Trihydrate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-triphosphate (ATP), in its stable disodium (B8443419) trihydrate form, is the universal energy currency of the cell, fueling a vast array of metabolic processes essential for life.[1][2] This molecule is not a long-term energy storage unit, a role reserved for macromolecules like glycogen (B147801) and fats, but rather a shuttle that delivers energy for immediate use in cellular activities.[1] The energy held within the high-energy phosphoanhydride bonds of ATP is released upon hydrolysis to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), driving metabolic reactions, facilitating transport of substances across membranes, and powering mechanical work such as muscle contraction.[3][4] This technical guide provides an in-depth exploration of the multifaceted role of ATP disodium trihydrate in cellular metabolism, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

ATP as the Nexus of Energy Metabolism

Cellular respiration is the primary process for ATP synthesis, breaking down glucose and other organic molecules to generate a substantial yield of ATP.[5] This intricate process is divided into three main stages: glycolysis, the Krebs cycle (also known as the citric acid cycle), and oxidative phosphorylation.[6]

Quantitative Overview of ATP Production

The complete aerobic respiration of one molecule of glucose can theoretically generate a significant number of ATP molecules. The table below summarizes the approximate ATP yield at each stage. It is important to note that these are theoretical maximums, and the actual yield can vary depending on cellular conditions and the specific shuttle mechanisms used to transport electrons into the mitochondria.[7][8]

| Metabolic Pathway | Net ATP from Substrate-Level Phosphorylation | NADH Produced | FADH₂ Produced | Net ATP from Oxidative Phosphorylation | Total ATP Yield |

| Glycolysis | 2 | 2 | 0 | 4-6 | 6-8 |

| Pyruvate Oxidation | 0 | 2 | 0 | 6 | 6 |

| Krebs Cycle | 2 | 6 | 2 | 18 | 22 |

| Total | 4 | 10 | 2 | 28-30 | 36-38 |

Table 1: Theoretical ATP yield from the complete oxidation of one molecule of glucose.[7][8]

The energy released from the hydrolysis of ATP is crucial for driving endergonic reactions. The Gibbs free energy change (ΔG) for ATP hydrolysis is not a fixed value but is influenced by intracellular conditions such as the concentrations of ATP, ADP, and inorganic phosphate (B84403) (Pi), as well as pH and Mg²⁺ concentration.[5][9]

| Condition | ΔG of ATP Hydrolysis (kJ/mol) | ΔG of ATP Hydrolysis (kcal/mol) |

| Standard Conditions (1M concentrations) | -28 to -34 | ~ -7.3 |

| Typical Cellular Conditions | -50 to -70 | ~ -12 to -14 |

Table 2: Free energy of ATP hydrolysis under standard and cellular conditions.[9][10][11]

The intracellular concentration of ATP is tightly regulated and maintained within a specific range to ensure cellular energy homeostasis.

| Cellular State/Organism | Intracellular ATP Concentration (mM) |

| General Eukaryotic Cells | 1 - 10 |

| Bacteria (E. coli) | 1 - 10 |

| Yeast | 1 - 5 |

| Mammalian Muscle Cells (resting) | 8 - 10 |

Table 3: Typical intracellular ATP concentrations.[6][12]

ATP in Cellular Signaling

Beyond its role as an energy carrier, ATP is a critical signaling molecule both inside and outside the cell.

Extracellular Signaling: Purinergic Pathways

Extracellular ATP, released from cells in response to stimuli such as stress or injury, acts as a potent signaling molecule by activating purinergic receptors on the cell surface.[9][10] This initiates a cascade of intracellular events that regulate a wide range of physiological processes.

Intracellular Signaling: The AMPK Pathway

Intracellularly, the ratio of AMP/ATP is a critical indicator of the cell's energy status. AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When the AMP/ATP ratio rises, indicating low energy levels, AMPK is activated, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.

Experimental Protocols for ATP Measurement

Accurate quantification of intracellular ATP is crucial for studying cellular metabolism and the effects of various treatments. Two common methods for measuring ATP levels are the bioluminescence assay and high-performance liquid chromatography (HPLC).

Protocol 1: Bioluminescence-Based ATP Assay

This method is based on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase. The intensity of the emitted light is directly proportional to the ATP concentration.[13][14]

Materials:

-

96-well opaque microplates

-

Luminometer

-

ATP releasing agent (e.g., a detergent-based lysis buffer)

-

Luciferin-luciferase reagent

-

ATP standard solution (e.g., this compound)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque plate at the desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with the compounds of interest for the desired duration. Include untreated control wells.

-

Cell Lysis: Remove the culture medium and wash the cells once with PBS. Add 50-100 µL of ATP releasing agent to each well and incubate for 5-10 minutes at room temperature with gentle shaking to ensure complete cell lysis.

-

ATP Standard Curve: Prepare a serial dilution of the ATP standard solution in cell culture medium or PBS to generate a standard curve (e.g., ranging from 1 nM to 1 µM).

-

Luciferase Reaction: Add 50-100 µL of the luciferin-luciferase reagent to each well containing the cell lysate and the ATP standards.

-

Measurement: Immediately measure the luminescence using a luminometer. The integration time may need to be optimized depending on the instrument and signal intensity.

-

Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. Plot the luminescence values of the ATP standards against their concentrations to generate a standard curve. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP concentration to the cell number or total protein content.

Protocol 2: HPLC-Based ATP Quantification

HPLC allows for the separation and quantification of ATP, ADP, and AMP from cell extracts, providing a more comprehensive view of the cellular energy charge.[15][16]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Perchloric acid (PCA) or trichloroacetic acid (TCA) for extraction

-

Potassium hydroxide (B78521) (KOH) for neutralization

-

Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)

-

ATP, ADP, and AMP standard solutions

Procedure:

-

Cell Culture and Treatment: Culture and treat cells as described for the bioluminescence assay.

-

Extraction:

-

Place the culture dish on ice and quickly remove the medium.

-

Wash the cells with ice-cold PBS.

-

Add a specific volume of ice-cold 0.4 M PCA or 10% TCA to the cells and scrape them.

-

Collect the cell suspension and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the acid-soluble nucleotides.

-

-

Neutralization: Neutralize the supernatant by adding a calculated amount of KOH. The formation of a precipitate (potassium perchlorate) will occur.

-

Sample Preparation: Centrifuge the neutralized sample to remove the precipitate. Filter the supernatant through a 0.22 µm filter before injecting it into the HPLC system.

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject a known volume of the prepared sample.

-

Run the HPLC with an isocratic or gradient elution program to separate ATP, ADP, and AMP.

-

Detect the nucleotides using a UV detector at 254 nm.

-

-

Quantification:

-

Prepare standard curves for ATP, ADP, and AMP by injecting known concentrations of the standards.

-

Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.

-

Calculate the concentrations of ATP, ADP, and AMP in the original cell sample.

-

Experimental Workflow for Cellular Bioenergetics

A typical experimental workflow to investigate the role of ATP in cellular metabolism involves a combination of techniques to assess both the levels of ATP and the metabolic pathways that produce and consume it.

Conclusion

This compound is unequivocally at the core of cellular metabolism, functioning as the primary energy currency and a versatile signaling molecule. A thorough understanding of its synthesis, utilization, and regulatory roles is fundamental for researchers in basic science and drug development. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for investigating the intricate involvement of ATP in cellular health and disease. By employing these methodologies, scientists can gain deeper insights into metabolic regulation and identify novel therapeutic targets for a wide range of pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. AMPK signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 6. biochemistry - What is the concentration of ATP in an average cell? - Biology Stack Exchange [biology.stackexchange.com]

- 7. Theoretical ATP Yield for Aerobic Respiration [cwoer.ccbcmd.edu]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 10. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]

- 11. biology.stackexchange.com [biology.stackexchange.com]

- 12. biorxiv.org [biorxiv.org]

- 13. bmglabtech.com [bmglabtech.com]

- 14. goldbio.com [goldbio.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

The Cornerstone of Cellular Energetics: A Technical Guide to ATP Disodium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) trihydrate stands as a pivotal molecule in biochemistry, serving as the primary energy currency in all known forms of life. This guide provides an in-depth exploration of its structure and chemical properties, offering crucial data and methodologies for professionals in research and drug development.

Molecular Structure and Identification

ATP disodium trihydrate is the hydrated sodium salt of adenosine triphosphate. Its structure comprises an adenine (B156593) base, a ribose sugar, and a triphosphate group. The presence of two sodium ions neutralizes the negative charges on the phosphate (B84403) chain, and three water molecules are incorporated into the crystal structure.

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₀N₅Na₂O₁₆P₃ | --INVALID-LINK-- |

| Molecular Weight | 605.19 g/mol | --INVALID-LINK-- |

| CAS Number | 51963-61-2 | --INVALID-LINK-- |

| Appearance | White crystalline powder | --INVALID-LINK-- |

| IUPAC Name | disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;trihydrate | --INVALID-LINK-- |

Chemical Properties

The chemical behavior of this compound is fundamental to its biological function and its application in experimental settings.

Solubility

The solubility of this compound is critical for the preparation of solutions for various assays and experiments.

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 50 mg/mL | Not specified | --INVALID-LINK-- |

| Water | 110 mg/mL | 25 | --INVALID-LINK--[1] |

| Water | 225.0 mg/mL (371.8 mM) | Not specified | --INVALID-LINK--[2] |

| Ethanol | <1 mg/mL | 25 | --INVALID-LINK--[1] |

| DMSO | <1 mg/mL | 25 | --INVALID-LINK--[1] |

| DMSO | 0.9 mg/mL (1.5 mM) | Not specified | --INVALID-LINK--[2] |

| PBS (pH 7.2) | ~10 mg/mL | Not specified | --INVALID-LINK--[1] |

Stability and Storage

Proper storage is essential to prevent the degradation of ATP to adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP).

| Condition | Stability | Source |

| Solid (Powder) | Stable for at least 2 years at -20°C with desiccation. A slow dismutation occurs, with less than 0.5% decomposition per year. | --INVALID-LINK-- |

| Aqueous Solution | Stable for months when stored at -20°C. At 0°C, it is stable for about one week. Neutral pH (around 7) and high concentration enhance stability. Avoid repeated freeze-thaw cycles. | --INVALID-LINK--[3] |

Acidity (pKa Values)

The phosphate groups of ATP have multiple ionizable protons, leading to several pKa values. These are crucial for its interaction with enzymes and metal ions.

| pKa Value | Corresponding Ionization | Source |

| ~0.9 | H₄ATP → H₃ATP⁻ + H⁺ | --INVALID-LINK--[4] |

| ~1.5 | H₃ATP⁻ → H₂ATP²⁻ + H⁺ | --INVALID-LINK--[4] |

| ~2.3 | H₂ATP²⁻ → HATP³⁻ + H⁺ | --INVALID-LINK--[4] |

| ~4.0 | Amino group of adenine | --INVALID-LINK--[5] |

| ~6.5 | Secondary phosphate (γ-phosphate) | --INVALID-LINK--[6] |

| ~7.7 | HATP³⁻ → ATP⁴⁻ + H⁺ | --INVALID-LINK--[4] |

Role in Biochemical Signaling

ATP is not only an energy source but also a key signaling molecule in both intracellular and extracellular environments.[7]

Intracellular Signaling

Within the cell, ATP serves as a substrate for kinases, which are enzymes that catalyze the phosphorylation of proteins and other molecules.[7][8] This process is a fundamental mechanism of signal transduction, regulating a vast array of cellular processes. ATP is also the precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylyl cyclase, a key step in many G protein-coupled receptor (GPCR) signaling pathways.[7][8]

References

- 1. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Answered: ATP has pKa values of 0.9, 1.5, 2.3, and 7.7; ADP has pKa values of 0.9, 2.8, and 6.8; and the alkyl phosphate has pKa values of 1.9 and 6.7. Do the calculation… | bartleby [bartleby.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of ATP Disodium Trihydrate in Biochemical Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate, a stable salt of the ubiquitous intracellular energy currency, plays a critical role as an extracellular signaling molecule.[1][2][3] This guide provides a comprehensive technical overview of the mechanism of action of ATP disodium trihydrate in biochemical pathways, focusing on its function as a ligand for purinergic P2 receptors. It details the downstream signaling cascades initiated upon receptor activation, presents quantitative data on receptor binding and potency, and provides detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of purinergic signaling.

Introduction: Extracellular ATP as a Signaling Molecule

While renowned for its intracellular role in energy metabolism, ATP is also released into the extracellular space under various physiological and pathological conditions.[4] This extracellular ATP (eATP) acts as a potent signaling molecule, mediating a wide array of biological processes including neurotransmission, inflammation, muscle contraction, and cell proliferation.[5][6][7] this compound serves as a stable, exogenous source of ATP for in vitro and in vivo studies of purinergic signaling.[2]

The biological effects of eATP are mediated through a specific family of cell surface receptors known as purinergic P2 receptors.[8] These receptors are broadly classified into two main families: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G-protein coupled receptors (GPCRs).[8]

P2X Receptors: Ionotropic Signaling

P2X receptors are trimeric, non-selective cation channels that are directly gated by the binding of ATP.[1][9][10] There are seven mammalian P2X receptor subtypes (P2X1-7), each with distinct pharmacological properties and tissue distribution.[11]

Mechanism of Action

Upon binding of ATP to the extracellular domain, P2X receptors undergo a conformational change that opens an intrinsic ion channel.[1][9][12] This allows the rapid influx of cations, primarily Na⁺ and Ca²⁺, and to a lesser extent, the efflux of K⁺.[10] The resulting membrane depolarization and increase in intracellular calcium concentration trigger a variety of downstream cellular responses, including neurotransmitter release, muscle contraction, and the activation of inflammatory pathways.[13][10]

Potency of ATP at P2X Receptors

The potency of ATP in activating P2X receptors, as measured by the half-maximal effective concentration (EC50), varies across the different subtypes.

| Receptor Subtype | Agonist | EC50 (µM) | Species | Reference |

| P2X1 | ATP | 0.56 - 0.70 | Human | [11] |

| P2X2 | ATP | 2 - 8 | Human | [11] |

| P2X3 | ATP | 0.5 - 1 | Human | [11] |

| P2X4 | ATP | 1 - 10 | Human | [11] |

| P2X5 | ATP | 0.44 - 10 | Human | [11] |

| P2X7 | ATP | ~100 | Rat | [11] |

| P2X7 | ATP | 936 | Mouse | [14] |

P2X Receptor Signaling Pathway

References

- 1. Insights into the channel gating of P2X receptors from structures, dynamics and small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. ATP-Gated P2X Receptor Channels: Molecular Insights into Functional Roles | Annual Reviews [annualreviews.org]

- 5. abcam.com [abcam.com]

- 6. Subtype-Specific Ligand Binding and Activation Gating in Homomeric and Heteromeric P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gating the pore of P2X receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 51963-61-2: Adenosine 5'-triphosphate Disodium Salt Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, uses, and experimental applications of the compound with CAS number 51963-61-2, scientifically known as Adenosine 5'-triphosphate disodium (B8443419) salt trihydrate (ATP disodium trihydrate). This molecule is of paramount importance in biochemistry and pharmacology, serving as the primary energy currency in living organisms and a key signaling molecule.

Physicochemical Properties

Adenosine 5'-triphosphate disodium salt trihydrate is a white to off-white crystalline powder.[1] It is freely soluble in water but insoluble in ethanol, chloroform, and ether.[2] The quantitative physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₅Na₂O₁₆P₃ | [3][4] |

| Molecular Weight | 605.19 g/mol | [3][4] |

| Appearance | White to off-white powder or crystals | [1][5] |

| Melting Point | 176 °C (decomposes) | [5] |

| Solubility in Water | Freely soluble | [2] |

| Storage Temperature | 2-8 °C | [1][6] |

| Purity | ≥98% | [3][6] |

Core Uses and Applications

The utility of this compound spans fundamental research to drug development, primarily owing to its central role in cellular metabolism and signaling.

Biochemical and Cellular Research

-

Energy Source in Enzymatic Assays: ATP is a critical substrate for a vast array of enzymes, most notably kinases, which catalyze the transfer of a phosphate (B84403) group to a substrate. This is fundamental in studying enzyme kinetics and inhibition.

-

Cell Culture Media Supplement: It is often included in cell culture media to support cell growth, proliferation, and viability, particularly in studies related to metabolism and cellular bioenergetics.[5]

-

Luciferase-Based Assays: ATP is the limiting substrate for the luciferase enzyme, and the light produced in this reaction is directly proportional to the ATP concentration. This principle is widely used to determine cell viability and cytotoxicity.

Drug Development

-

Target for Drug Discovery: Enzymes that utilize ATP, such as kinases, are major targets for drug development, especially in oncology and inflammatory diseases. ATP competitive inhibitors are a significant class of drugs.

-

Investigating Purinergic Signaling: Extracellular ATP acts as a signaling molecule by activating purinergic receptors (P2X and P2Y). Modulating these receptors is a promising therapeutic strategy for various conditions, including chronic pain, inflammation, and neurodegenerative diseases.

-

Component in Drug Formulations: In some instances, ATP is used in pharmaceutical formulations to enhance energy metabolism.[5]

Key Experimental Protocols

Detailed methodologies for common experiments involving this compound are provided below.

ATP-Based Cell Viability Assay (Luciferase Method)

This protocol outlines the steps to determine the number of viable cells in a culture based on the quantification of ATP present.

Materials:

-

Cells in culture (adherent or suspension)

-

96-well opaque white microplate

-

This compound (for standard curve)

-

Cell lysis solution

-

Luciferase-based ATP detection reagent (containing luciferase and D-luciferin)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells into a 96-well opaque white plate at the desired density and incubate under standard conditions.

-

Treatment: Expose cells to the test compound or vehicle for the desired duration.

-

Reagent Equilibration: Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

-

Lysis and Signal Generation: Add an equal volume of the luciferase-based ATP detection reagent to each well. This reagent lyses the cells and initiates the luminescent reaction.

-

Incubation: Mix the contents by gentle shaking for 2 minutes to ensure complete cell lysis.

-

Measurement: Measure the luminescence of each well using a luminometer. The signal is typically stable for about 15 minutes.

-

Data Analysis: Correlate the luminescence readings to the number of viable cells using a standard curve generated with known concentrations of ATP.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. iris.unife.it [iris.unife.it]

- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to ATP Disodium Trihydrate: Properties, Experimental Applications, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate, a pivotal molecule in cellular energy metabolism and signaling. This document details its chemical and physical properties, provides in-depth experimental protocols for its use in key assays, and explores its critical role in cellular signaling pathways, with a focus on applications relevant to drug development.

Core Properties of ATP Disodium Trihydrate

This compound is the salt form of ATP, which is the primary energy currency of the cell. Its stability and solubility in aqueous solutions make it a standard reagent in a multitude of biochemical and cellular assays.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₀H₂₀N₅Na₂O₁₆P₃ | [1] |

| Molecular Weight | 605.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility in Water | 50 mg/mL | [3][4] |

| pH of Aqueous Solution | ~2.5 - 3.5 | [2] |

| Storage Conditions | -20°C, desiccated | [3][4] |

Stability and Quality Specifications

The stability of this compound is critical for its use in experimental settings. In its powdered form, when stored appropriately, it exhibits a decomposition rate of less than 0.5% per year[3][4]. Aqueous solutions are stable for months when stored at -20°C[5]. For optimal experimental outcomes, high-purity this compound is essential. Typical quality control specifications are outlined below.

| Parameter | Specification | References |

| Purity (HPLC) | ≥98% | [2] |

| Assay (on dried basis) | ≥95% | [2] |

| Water Content | 6.0% - 12.0% | [2] |

| Bacterial Endotoxin | ≤2 EU/mg | [2] |

| Heavy Metals | ≤10 ppm | [2] |

Experimental Protocols Utilizing this compound

This compound is a key reagent in numerous widely used experimental assays. The following sections provide detailed methodologies for two of the most common applications: luciferase-based ATP quantification and kinase activity assays.

Luciferase-Based ATP Assay

This assay is a highly sensitive method for quantifying ATP, often used to determine cell viability and cytotoxicity in drug screening. The principle lies in the ATP-dependent oxidation of luciferin (B1168401) by luciferase, which produces a luminescent signal directly proportional to the ATP concentration.

Experimental Workflow:

Detailed Methodology:

-

Reagent Preparation:

-

ATP Assay Buffer: Prepare a buffer containing Glycine-Tris at pH 7.6, EDTA, and magnesium sulfate.

-

ATP Standard Stock Solution: Dissolve a precisely weighed amount of this compound in purified water to create a stock solution (e.g., 1 mM).

-

ATP Standard Dilutions: Prepare a series of dilutions from the stock solution to generate a standard curve.

-

Luciferase-Luciferin Reagent: Immediately before use, reconstitute lyophilized luciferase and luciferin in the assay buffer.

-

-

Assay Procedure:

-

Pipette a defined volume of cell lysate or ATP standard into a luminometer-compatible plate or tube.

-

Add an equal volume of the luciferase-luciferin reagent to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the enzymatic reaction to stabilize.

-

-

Measurement and Analysis:

-

Measure the luminescence of each sample using a luminometer.

-

Plot the luminescence values of the ATP standards against their known concentrations to generate a standard curve.

-

Determine the ATP concentration of the unknown samples by interpolating their luminescence values on the standard curve.

-

Kinase Activity Assay

Kinase assays are fundamental in drug discovery for identifying and characterizing kinase inhibitors. These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate by a specific kinase.

Experimental Workflow (ADP-Glo™ Kinase Assay Example):

Detailed Methodology (Luminescence-Based):

-

Kinase Reaction Setup:

-

In a multiwell plate, combine the kinase, its specific substrate, and the test compound (potential inhibitor).

-

Initiate the reaction by adding a solution of this compound. The final ATP concentration should be optimized for the specific kinase, often near its Km value.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

-

ADP Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

-

Incubate for approximately 40 minutes at room temperature.

-

Add a Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP, which then drives a luciferase-luciferin reaction.

-

Incubate for 30-60 minutes to allow for signal development.

-

-

Measurement and Analysis:

-

Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

In inhibitor screening, a decrease in luminescence indicates inhibition of the kinase.

-

ATP in Cellular Signaling: A Focus on Drug Development

Extracellular ATP is a key signaling molecule that mediates a wide range of physiological and pathological processes through its interaction with purinergic receptors. This signaling system is a promising target for drug development in areas such as inflammation, pain, and cancer.

Purinergic Signaling Pathways

Purinergic signaling is initiated by the release of ATP from cells, which then acts on P2 receptors on the same or neighboring cells. These receptors are broadly classified into two families: P2X and P2Y receptors.

-

P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations such as Na⁺ and Ca²⁺. This leads to membrane depolarization and the activation of various calcium-dependent signaling pathways.

-

P2Y Receptors: These are G protein-coupled receptors (GPCRs). Upon ATP binding, they activate heterotrimeric G proteins, which in turn modulate the activity of downstream effector enzymes like phospholipase C (PLC) and adenylyl cyclase (AC). Activation of PLC leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. Adenylyl cyclase activation leads to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

Role in Drug Development

The diverse roles of purinergic signaling in pathophysiology have made P2 receptors attractive targets for therapeutic intervention. This compound is utilized in this context for:

-

Target Validation and Screening: It serves as the natural agonist in high-throughput screening campaigns to identify antagonists or allosteric modulators of P2 receptors. The assays described in Section 2 are often adapted for this purpose.

-

Formulation Development: In some cases, ATP or its stable analogs are explored as therapeutic agents themselves. For instance, ATP-loaded liposomes have been investigated for cardioprotective effects. The stability and purity of this compound are critical for developing stable and effective formulations.

-

In Vitro and In Vivo Models: It is used to stimulate purinergic signaling in cell culture and animal models to study disease mechanisms and evaluate the efficacy of drug candidates.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols serve as a starting point for the design and execution of robust and reproducible experiments in this exciting field.

References

A Technical Guide to the Solubility and Stability of ATP Disodium Trihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. The disodium (B8443419) trihydrate salt of ATP is a common form used in research and pharmaceutical development. A thorough understanding of its solubility and stability in aqueous solutions is critical for the accurate design and interpretation of experiments, as well as for the formulation of ATP-based therapeutics. This technical guide provides an in-depth overview of these properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Solubility of ATP Disodium Trihydrate

The solubility of this compound is influenced by several factors, primarily the solvent, temperature, and pH of the aqueous solution.

Solubility in Various Solvents

This compound exhibits high solubility in water and aqueous buffers, while it is sparingly soluble in organic solvents.

| Solvent | Solubility | Temperature (°C) |

| Water | 50 mg/mL[1][2] | Not Specified |

| Water | 110 mg/mL[3] | 25 |

| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[3] | Not Specified |

| Ethanol | <1 mg/mL[3] | 25 |

| DMSO | <1 mg/mL[3] | 25 |

| DMF | Sparingly soluble[3] | Not Specified |

Effect of Temperature on Aqueous Solubility

Effect of pH on Aqueous Solubility

The pH of the solution significantly impacts the solubility of ATP. ATP has multiple ionizable phosphate groups, and its overall charge and solubility are therefore pH-dependent. Generally, the solubility of phosphate salts increases with increasing pH.[4] A 5% aqueous solution of ATP disodium salt is mildly acidic, with a pH of approximately 2.5 to 3.5.[1][2][5]

Stability of ATP in Aqueous Solutions

The stability of ATP in aqueous solutions is a critical consideration for its storage and use in experimental settings. The primary degradation pathway is the hydrolysis of the phosphoanhydride bonds, leading to the formation of adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and inorganic phosphate (Pi).[6][7]

Effect of pH on Stability

ATP is most stable in aqueous solutions at a neutral pH range of 6.8 to 7.4.[8][9] At more extreme pH values, both acidic and alkaline, the rate of hydrolysis increases significantly.[8][9] In alkaline solutions, ATP rapidly decomposes to AMP and pyrophosphate.[5]

Effect of Temperature on Stability

The degradation of ATP is highly dependent on temperature.

| Temperature (°C) | Condition | Stability |

| -80 to -20 | Neutral aqueous solution, frozen | Stable for at least one year.[6] |

| 0 to 4 | Neutral aqueous solution, refrigerated | Stable for approximately one week.[6] |

| 80 | Aqueous solution, pH 3 and 7 | Half-life of a few minutes.[10] |

| 100 | Aqueous solution, pH 3 and 7 | Half-life of a few minutes.[10] |

| 120 | Aqueous solution, pH 3 | Rate constant: 4.34 × 10⁻³ s⁻¹ |

| 120 | Aqueous solution, pH 7 | Rate constant: 2.91 × 10⁻³ s⁻¹ |

It is recommended to store aqueous stock solutions of ATP at -20°C or -80°C and to minimize freeze-thaw cycles.[6]

Enzymatic Degradation

In biological systems, the degradation of extracellular ATP is a rapid and regulated process catalyzed by ectonucleotidases. This enzymatic cascade is a key component of purinergic signaling. The primary enzymes involved are:

-

Ectonucleoside triphosphate diphosphohydrolases (e.g., CD39): These enzymes hydrolyze ATP to ADP and then to AMP.[11]

-

Ecto-5'-nucleotidase (CD73): This enzyme hydrolyzes AMP to adenosine.[11]

This enzymatic degradation is crucial for terminating ATP-mediated signaling and for the generation of adenosine, another important signaling molecule.[11][12]

Experimental Protocols

Accurate determination of ATP solubility and stability requires robust experimental protocols.

Preparation of ATP Stock Solutions

A common protocol for preparing a 100 mM ATP stock solution is as follows:

-

Weigh out 5.51 g of this compound (molecular weight: 551.14 g/mol ).

-

Dissolve in approximately 80 mL of nuclease-free water.

-

Adjust the pH to 7.0-7.5 with a solution of NaOH. This step is crucial as dissolving ATP disodium salt in water results in a mildly acidic solution.[1][2]

-

Bring the final volume to 100 mL with nuclease-free water.

-

Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

Determination of ATP Concentration

The concentration of ATP in a solution can be determined using spectrophotometry. The molar extinction coefficient of ATP at 259 nm is 15,400 M⁻¹cm⁻¹ at pH 7.0.[1][2]

Protocol:

-

Prepare a dilution of the ATP solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

-

Measure the absorbance of the diluted solution at 259 nm using a UV-Vis spectrophotometer.

-

Use the Beer-Lambert law to calculate the concentration: Concentration (M) = Absorbance / (Molar Extinction Coefficient × Path Length)

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the stability of ATP and quantifying its degradation products (ADP and AMP).

Sample Preparation:

-

Incubate the ATP solution under the desired conditions (e.g., different temperatures and pH values).

-

At various time points, take an aliquot of the solution.

-

To stop the degradation, especially in biological samples containing enzymes, deproteinization is necessary. This can be achieved by adding perchloric acid (PCA) to a final concentration of 400 mM, followed by neutralization with KOH.[15]

-

Centrifuge the samples to pellet the precipitated proteins.

-

The supernatant can then be analyzed by HPLC.

HPLC Method:

-

Column: A C18 reversed-phase column is commonly used.[16][17]

-

Mobile Phase: An isocratic elution with a mobile phase such as 50 mM potassium dihydrogen phosphate (pH 6.8) can be employed.[16]

-

Detection: UV detection at 254 nm or 259 nm is suitable for quantifying ATP, ADP, and AMP.[16][18]

-

Quantification: A standard curve is generated using known concentrations of ATP, ADP, and AMP to quantify their amounts in the samples.[18]

Visualizations

ATP Signaling and Degradation Pathway

Caption: Extracellular ATP signaling and its enzymatic degradation pathway.

Experimental Workflow for ATP Stability Study

Caption: A typical experimental workflow for studying the stability of ATP.

Logical Relationship of Factors Affecting ATP Stability

Caption: Key factors influencing the stability of ATP in aqueous solutions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. The enzymatic degradation of ATP to adenosine by microglial CD39 regulates neurovascular coupling and metabolic supply to the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The enzymatic degradation of ATP to adenosine by microglial CD39 regulates neurovascular coupling and metabolic supply to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ATP, 100mM [novoprolabs.com]

- 14. ATP Solution (100 mM) 0.25 mL | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 15. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Trihydrate Form of ATP Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency for a vast array of biological processes. The disodium (B8443419) salt of ATP, particularly in its trihydrate form, is a widely utilized and stable derivative for research, diagnostics, and therapeutic development. This technical guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and biological significance of ATP disodium salt trihydrate, tailored for professionals in the life sciences.

Physicochemical Properties

The trihydrate form of ATP disodium salt is a white, crystalline powder. Its stability and solubility in aqueous solutions make it a preferred choice for various experimental settings.

Quantitative Data Summary

A summary of the key quantitative data for ATP disodium salt trihydrate is presented in the tables below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O | [1][2] |

| Molecular Weight | 605.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 176 °C (decomposition) | |

| Purity (by HPLC) | ≥99% | |

| Water Content (Karl Fischer) | Approximately 9% (corresponding to three molecules of water) | [4] |

| pH (50 mg/mL in water) | ~3.5 | [5][6] |

| Extinction Coefficient (ε) | 15.4 x 10³ M⁻¹cm⁻¹ at 259 nm in 100 mM phosphate (B84403) buffer, pH 7.0 | [5][6] |

| Solvent | Solubility | Temperature | Citation(s) |

| Water | 50 mg/mL | Ambient | [5][6] |

| Water | 110 mg/mL | 25 °C | [7] |

| Ethanol | <1 mg/mL | 25 °C | [7] |

| DMSO | <1 mg/mL | 25 °C | [7] |

| DMF | Sparingly soluble | - | [7] |

| PBS (pH 7.2) | ~10 mg/mL | - | [7] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of ATP disodium salt trihydrate.

| Condition | Recommendation | Citation(s) |

| Long-term Storage | -20°C with desiccation.[5][6] | [5][6] |

| Shipping | Ambient temperature without degradation.[5][6] | [5][6] |

| Powder Stability | Stable for at least 2 years at -20°C. A slow dismutation to ADP and adenosine 5'-tetraphosphate occurs at a rate of less than 0.5% per year.[5][6] | [5][6] |

| Aqueous Solution Stability | Aqueous solutions are stable for months when stored at -15°C. To avoid degradation through repeated freeze-thaw cycles, it is recommended to prepare aliquots.[8] For short-term storage, solutions can be kept at 0°C.[8] | [8] |

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined protocols. This section details methodologies for the quantification of ATP and the determination of its water content.

Quantification of ATP by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust method for the separation and quantification of ATP, ADP, and AMP.

1. Sample Preparation:

-

For cellular extracts, a rapid extraction procedure is necessary to minimize ATP degradation. This typically involves cell lysis followed by protein precipitation using an acid like perchloric acid.

-

The acidic extract is then neutralized with a base such as potassium hydroxide.

-

Centrifugation is performed to remove precipitated proteins and salts.

-

The supernatant is filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.[9]

2. HPLC System and Column:

-

An HPLC system equipped with a UV detector is required.

-

A C18 reversed-phase column is commonly used for the separation of adenine (B156593) nucleotides.[9] A column with dimensions of 3 x 150 mm and a particle size of 2.7 µm has been shown to provide good resolution.[10]

3. Mobile Phase and Elution:

-

An isocratic elution with a mobile phase consisting of 50 mM potassium hydrogen phosphate at pH 6.80 can be used for a rapid analysis.[10]

-

Alternatively, a gradient elution can be employed for better separation of ATP from ADP and AMP. A common approach involves a gradient of a low concentration buffer (e.g., 0.1 M KH₂PO₄, 4 mM tetrabutylammonium (B224687) bisulfate, pH 6) and a high concentration buffer or an organic modifier like methanol (B129727).[11]

4. Detection:

5. Quantification:

-

A standard curve is generated using known concentrations of ATP disodium salt trihydrate.[12]

-

The concentration of ATP in the sample is determined by comparing its peak area to the standard curve.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a specific and accurate method for determining the water content of hydrated salts.

1. Instrument Setup:

-

A volumetric or coulometric Karl Fischer titrator is used.

-

The titration vessel should be dry, and the system should be protected from atmospheric moisture.

2. Reagents:

-

Karl Fischer reagent (a solution containing iodine, sulfur dioxide, a base, and a solvent like methanol or ethanol).

-

A suitable solvent for the sample, typically methanol.

3. Standardization:

-

The Karl Fischer reagent must be standardized using a certified water standard or a compound with a known water content, such as disodium tartrate dihydrate.[13] The water equivalence factor (F) of the reagent is determined in mg of water per mL of reagent.[13]

4. Sample Analysis:

-

Accurately weigh a suitable amount of ATP disodium salt trihydrate (typically containing 10-50 mg of water) and quickly transfer it to the titration vessel containing the pre-titrated solvent.

-

The sample is stirred to dissolve and release its water.

-

The sample is then titrated with the standardized Karl Fischer reagent to the electrometric endpoint.[13]

5. Calculation:

-

The percentage of water in the sample is calculated using the following formula:

Where:

-

V = Volume of Karl Fischer reagent consumed (mL)

-

F = Water equivalence factor of the reagent (mg/mL)

-

W = Weight of the sample (mg)

-

Biological Significance and Signaling Pathways

Extracellular ATP is a critical signaling molecule that exerts its effects through the activation of purinergic P2 receptors, which are broadly classified into P2X and P2Y receptor families.

P2X Receptor Signaling

P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations like Na⁺ and Ca²⁺, leading to membrane depolarization and downstream signaling events.[14]

Caption: P2X Receptor Signaling Pathway.

P2Y Receptor Signaling

P2Y receptors are G protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP, initiate intracellular signaling cascades through different G protein subunits (Gαq, Gαs, Gαi).[14]

Caption: P2Y Receptor Signaling Pathways.

General Experimental Workflow

The use of ATP disodium salt trihydrate in a typical biochemical or cell-based assay follows a standardized workflow to ensure accuracy and reproducibility.

References

- 1. mpbio.com [mpbio.com]

- 2. Adenosine triphosphate disodium trihydrate | C10H20N5Na2O16P3 | CID 6096884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adenosine5'-(tetrahydrogen triphosphate), disodiuM salt, trihydrate (9CI) | 51963-61-2 [chemicalbook.com]

- 4. Adenosine-5'-triphosphate disodium salt hydrate, 98% 25 g | Request for Quote [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. goldbio.com [goldbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 12. researchgate.net [researchgate.net]

- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of a Stock Solution of ATP Disodium Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, storage, and handling of a stock solution of Adenosine 5'-triphosphate (ATP) disodium (B8443419) trihydrate. Adherence to this protocol will ensure the quality, stability, and reliable performance of the ATP stock solution in various experimental applications.

Quantitative Data Summary

A clear understanding of the physicochemical properties of ATP disodium trihydrate is crucial for accurate stock solution preparation. The following table summarizes key quantitative data.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O | [1][2] |

| Molecular Weight | 605.19 g/mol | [2][3][4][5][6] |

| Appearance | Fine white crystalline powder | [2] |

| Solubility in Water | 50 mg/mL | [7][8] |

| 110 mg/mL at 25°C | [9] | |

| 150 mg/mL | [4] | |

| 175 mg/mL (requires ultrasonic) | [10] | |

| Solubility in other solvents | Ethanol: <1 mg/mL at 25°C | [9] |

| DMSO: <1 mg/mL at 25°C | [9] | |

| PBS (pH 7.2): ~10 mg/mL | [9] | |

| Storage of Powder | -20°C, desiccated | [2][4][7] |

| Storage of Stock Solution | -20°C for several months | [5][10][11] |

| -80°C for up to 6 months | [10][12] | |

| 2-8°C for one week | [5] | |

| pH of aqueous solution | ~3.5 (unadjusted) | [7][8] |

Experimental Protocol: Preparation of a 100 mM ATP Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of this compound. For other concentrations, the mass of this compound should be adjusted accordingly.

Materials and Equipment:

-

This compound (powder)

-

Nuclease-free water (ultrapure)

-

1 M NaOH solution

-

0.22 µm sterile syringe filter

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

pH meter or pH strips

-

Volumetric flask

-

Stir plate and stir bar

-

Pipettes and sterile pipette tips

Procedure:

-

Calculate the required mass of this compound.

-

To prepare 10 mL of a 100 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.01 L x 605.19 g/mol = 0.6052 g

-

-

-

Weigh the this compound.

-

Using an analytical balance, accurately weigh out 0.6052 g of this compound powder.

-

-

Dissolve the ATP powder.

-

Transfer the weighed powder to a beaker or flask containing a stir bar.

-

Add approximately 8 mL of nuclease-free water.

-

Place the beaker on a stir plate and stir until the powder is completely dissolved. The solution should be clear and colorless.[7]

-

-

Adjust the pH of the solution.

-

Bring the solution to the final volume.

-

Carefully transfer the pH-adjusted solution to a 10 mL volumetric flask.

-

Rinse the original beaker with a small amount of nuclease-free water and add the rinse to the volumetric flask to ensure a quantitative transfer.

-

Add nuclease-free water to bring the final volume to the 10 mL mark.

-

-

Sterilize the stock solution.

-

To prevent microbial contamination, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.[13]

-

-

Aliquot and store the stock solution.

Visualizations

Signaling Pathway

ATP is a key signaling molecule in purinergic signaling, acting on P2 receptors.

Caption: ATP signaling through P2X and P2Y receptors.

Experimental Workflow

The following diagram illustrates the workflow for preparing the ATP stock solution.

Caption: Workflow for ATP stock solution preparation.

References

- 1. mpbio.com [mpbio.com]

- 2. melford.co.uk [melford.co.uk]

- 3. Adenosine triphosphate disodium trihydrate | C10H20N5Na2O16P3 | CID 6096884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. ATP Disodium salt | Sigma-Aldrich [sigmaaldrich.com]

- 6. Adenosine-5'-triphosphate disodium salt trihydrate | C10H20N5Na2O16P3 | CID 56777315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. goldbio.com [goldbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Protocol B: Preparation of ATP for transfection [protocols.io]

Application Notes and Protocols for ATP Disodium Trihydrate in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-triphosphate (ATP), the primary intracellular energy currency, also functions as a critical extracellular signaling molecule. When released into the extracellular space due to cellular stress, damage, or active secretion, ATP activates a class of purinergic receptors on the cell surface, triggering a wide array of physiological and pathological responses. ATP disodium (B8443419) trihydrate is a stable salt form of ATP commonly used in cell culture experiments to investigate these effects.

These application notes provide a comprehensive overview of the use of ATP disodium trihydrate in cell culture media, including recommended concentration ranges for various applications, detailed experimental protocols, and insights into the key signaling pathways involved.

Data Presentation: Recommended ATP Concentrations

The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. The following tables summarize empirically determined concentrations from various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Table 1: ATP Concentration for Immune Cell Modulation

| Cell Type | Application | ATP Concentration Range | Observed Effect | Citation(s) |

| Macrophages | Inflammasome Activation (NLRP3) | 100 µM - 1 mM | Induction of IL-1β secretion.[1][2][3] | |

| Macrophages | Cytokine Release (IL-6) | 10 µM | Promotes transcription of IL-6.[3] | |

| CD4+ T Cells | Proliferation & Cytokine Release | 250 nM | Stimulation of proliferation and cytokine release.[4] | |

| CD4+ T Cells | Apoptosis Induction | 1 mM | Inhibition of cell functions and induction of apoptosis.[4] | |

| Dendritic Cells | Maturation and Cytokine Production | µM range | Abrogation of TNF-α, IL-12, and IL-1 at low µM concentrations.[5] |

Table 2: ATP Concentration for Neurological Cell Studies

| Cell Type | Application | ATP Concentration Range | Observed Effect | Citation(s) |

| Astrocytes (Rat) | Calcium Influx | 0.1 nM - 3 mM (EC50: 0.3 nM & 9 µM) | Biphasic dose-response indicating low and high-affinity receptors.[6] | |

| Astrocytes (Human) | Calcium Mobilization | 10 µM - 1 mM | Activation of purinoreceptors and induction of Ca2+ responses.[7][8] | |

| Neurons (Dorsal Spinal Cord) | Calcium Influx | 1 µM - 250 µM | Increased intracellular Ca2+ in a subpopulation of neurons.[9] |

Table 3: ATP Concentration for Stem Cell and Cancer Cell Studies

| Cell Type | Application | ATP Concentration Range | Observed Effect | Citation(s) |

| Human Mesenchymal Stem Cells (hMSCs) | Migration | 30 µM | Promotion of cell migration.[10] | |

| Human Mesenchymal Stem Cells (hMSCs) | Proliferation | Up to 300 µM | No significant effect on cell proliferation.[10] | |

| Hep2 and SiHa Cancer Cells | Apoptosis Induction | 2 mM - 3 mM (IC50) | Induction of apoptosis through the intrinsic mitochondrial pathway.[11] | |

| Lung Cancer Cells (A549) | Epithelial-Mesenchymal Transition (EMT) | Not specified | Induces TGF-β-like EMT.[12] |

Signaling Pathways

Extracellular ATP primarily signals through two families of purinergic receptors: P2X ion channels and P2Y G-protein coupled receptors. The activation of these receptors initiates diverse downstream signaling cascades.

Caption: Overview of P2X7 and P2Y receptor-mediated signaling by extracellular ATP.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder (e.g., Sigma-Aldrich A3377)

-

Sterile, nuclease-free water or PBS

-

Sterile 1.5 mL or 2 mL microcentrifuge tubes

-

0.22 µm syringe filter

-

pH meter or pH strips

-

1 M NaOH

Procedure:

-

Calculation: Determine the mass of this compound powder required to make a stock solution of desired concentration (e.g., 100 mM). The molecular weight of this compound is 605.19 g/mol .

-

Dissolving: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of ATP powder in sterile water or PBS. ATP is soluble in water up to 50 mg/mL.[13]

-

pH Adjustment: The initial solution will be mildly acidic (pH ~3.5).[13] Adjust the pH to 7.0-7.5 using 1 M NaOH.[14] Monitor the pH carefully.

-

Sterilization: Sterile filter the ATP solution using a 0.22 µm syringe filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 3 months at -70°C.[15] For short-term storage, 4°C is acceptable for a few hours.[15]

Protocol 2: Treatment of Cultured Cells with ATP and Measurement of Cytokine Secretion by ELISA

This protocol provides a general workflow for treating adherent cells with ATP and subsequently measuring the release of a specific cytokine, such as IL-1β or IL-6, into the culture supernatant using a sandwich ELISA.

Caption: A typical experimental workflow for studying the effect of ATP on cytokine secretion.

Materials:

-

Cultured cells of interest (e.g., macrophages, astrocytes)

-

Complete cell culture medium

-

Multi-well culture plates (e.g., 24- or 96-well)

-

This compound stock solution (see Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Commercial sandwich ELISA kit for the cytokine of interest (e.g., human IL-1β, mouse IL-6)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed your cells into the wells of a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

-

Preparation of ATP Working Solutions: On the day of the experiment, thaw an aliquot of the ATP stock solution and prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of ATP. Include a vehicle control (medium without ATP).

-

Incubation: Incubate the cells for the desired period (this can range from minutes to hours, depending on the specific response being measured). For cytokine release, an incubation time of 4 to 24 hours is common.[16]

-

Supernatant Collection: After incubation, carefully collect the culture supernatant from each well without disturbing the cell monolayer.

-

ELISA: Perform the sandwich ELISA according to the manufacturer's protocol.[16][17] This typically involves the following steps:

-

Coating the ELISA plate with a capture antibody.

-

Blocking the plate.

-

Adding the collected supernatants and standards to the wells.

-

Adding a detection antibody.

-

Adding an enzyme conjugate.

-

Adding a substrate and stopping the reaction.

-

-

Data Acquisition and Analysis: Read the absorbance of each well using a microplate reader. Calculate the concentration of the cytokine in your samples by comparing the absorbance values to the standard curve.

Protocol 3: Measurement of Extracellular ATP Concentration in Cell Culture Supernatant

This protocol is useful for determining the amount of ATP released by cells into the medium, either basally or in response to a stimulus. It utilizes a luciferase-based assay.

Materials:

-

Cultured cells

-

Cell culture medium

-

Reagents for inducing ATP release (optional)

-

Commercial bioluminescent ATP assay kit (e.g., from Promega, Dojindo, or Sigma-Aldrich)

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Culture and treat your cells as described in Protocol 2.

-

Sample Collection: Carefully collect the cell culture supernatant at various time points. It is crucial to minimize mechanical stress during collection, as this can cause artificial ATP release.[18]

-

ATP Measurement:

-

Prepare the ATP assay reagent according to the kit manufacturer's instructions. This typically involves mixing a luciferase/luciferin substrate with a buffer.

-

Add a small volume of the collected supernatant to a luminometer-compatible plate.

-

Add the ATP assay reagent to each well.

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

-

Standard Curve: Prepare a standard curve using known concentrations of ATP to accurately quantify the amount of ATP in your samples.

Concluding Remarks

The use of this compound in cell culture is a powerful tool for investigating the diverse roles of extracellular ATP in cellular signaling. The protocols and data presented here provide a solid foundation for designing and executing experiments in this exciting field. Researchers should always optimize concentrations and incubation times for their specific experimental system to ensure reliable and reproducible results. Furthermore, the rapid degradation of ATP in culture by ectonucleotidases should be considered when designing long-term experiments.

References

- 1. Activation of P2X7 Receptor by ATP Plays an Important Role in Regulating Inflammatory Responses during Acute Viral Infection | PLOS One [journals.plos.org]

- 2. Frontiers | ATP release and purinergic signaling in NLRP3 inflammasome activation [frontiersin.org]

- 3. Extracellular ATP induces oscillations of intracellular Ca2+ and membrane potential and promotes transcription of IL-6 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. The yin and yang functions of extracellular ATP and adenosine in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP stimulates calcium influx in primary astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP evokes Ca2+ signals in cultured foetal human cortical astrocytes entirely through G protein‐coupled P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jneurosci.org [jneurosci.org]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study [journal.waocp.org]

- 12. From Transcriptomics, Metabolomics to Functional Studies: Extracellular ATP Induces TGF-β-Like Epithelial Mesenchymal Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Protocol B: Preparation of ATP for transfection [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 17. Cytokine Elisa [bdbiosciences.com]

- 18. Extracellular ATP Assay Kit-Luminescence Extracellular ATP Assay Kit-Luminescence Dojindo [dojindo.com]

Application Notes and Protocols for Utilizing ATP Disodium Trihydrate in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) is a critical substrate for all protein kinases, serving as the donor of the γ-phosphate group that is transferred to the substrate. The choice of ATP salt and its concentration are pivotal for the accuracy and reproducibility of in vitro kinase assays. ATP disodium (B8443419) trihydrate is a commonly used salt of ATP in these assays due to its high purity, good solubility in aqueous buffers, and stability.[1][2] This document provides detailed application notes and protocols for the effective use of ATP disodium trihydrate in various kinase assay formats.

Properties of this compound

-

Molecular Formula: C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O[3]

-

Molecular Weight: 605.19 g/mol (trihydrate)[3]

-

Purity: Typically >99%[4]

-

Solubility: Readily soluble in water.[5]

-

Storage: Stable when stored as a dry powder at -20°C. Solutions should be prepared fresh or aliquoted and stored at -20°C or -80°C to minimize degradation.[6]

Data Presentation

Table 1: Michaelis-Menten Constants (Kₘ) of ATP for Various Protein Kinases

The Kₘ of ATP is a critical parameter for designing kinase assays, particularly for inhibitor screening. Assays are often conducted at an ATP concentration close to the Kₘ value of the kinase to ensure sensitivity to ATP-competitive inhibitors.

| Kinase | Kₘ for ATP (µM) | Assay Conditions |

| PKA | 7 | Near Kₘ ATP concentration.[6] |

| MEK1 | 10 | Assayed at Kₘ ATP concentration. |

| ERK2 | 50 | Measured in a radiometric assay.[7] |

| AKT3 | 1100 | Measured in a mobility shift assay.[8] |

| CDK2/Cyclin A | 480 | Measured in a mobility shift assay.[8] |

| CK1δ (GST-tagged) | 6 | In vitro kinase assay. |

| CK1δ (6xHis-tagged) | 14 | In vitro kinase assay.[9] |

Table 2: IC₅₀ Values of Staurosporine (B1682477) against Various Kinases at Different ATP Concentrations

The apparent potency (IC₅₀) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Understanding this relationship is crucial for comparing inhibitor potencies across different studies and for translating in vitro findings to cellular contexts where ATP concentrations are much higher (1-10 mM).[10] The Cheng-Prusoff equation (IC₅₀ = Kᵢ (1 + [ATP]/Kₘ)) describes this relationship.[10][11]

| Kinase | Inhibitor | ATP Concentration (µM) | IC₅₀ (nM) |

| PKA | Staurosporine | 10 | 7 |

| PKC | Staurosporine | 10 | 0.7 |

| PKG | Staurosporine | 10 | 8.5 |

| MAP Kinase (ERK1) | Staurosporine | 10 | >1000 |

| CK2 | Staurosporine | 10 | >1000 |

| c-Fgr | Staurosporine | 10 | 2.5 |

| Lyn | Staurosporine | 10 | 20 |

| CSK | Staurosporine | 10 | >1000 |

Data compiled from multiple sources.[6][12] Values are indicative and may vary depending on specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Accurate preparation of the ATP stock solution is fundamental for reproducible kinase assays.

Materials:

-

This compound (e.g., Sigma-Aldrich A2383 or equivalent)[13]

-

Nuclease-free water

-

1 M NaOH or 1 M Tris base for pH adjustment[14]

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Weighing: On a calibrated analytical balance, carefully weigh the required amount of this compound powder.

-

Dissolving: Dissolve the powder in nuclease-free water to a desired stock concentration (e.g., 100 mM). It is recommended to do this on ice to minimize potential degradation.[15]

-

pH Adjustment: The initial pH of the ATP solution will be acidic (around 3.5).[5] Slowly add small increments of 1 M NaOH or 1 M Tris base while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.4-7.5. Avoid over-titrating, as ATP is susceptible to hydrolysis at alkaline pH.[16]

-

Concentration Determination (Optional but Recommended): The actual concentration of the ATP stock solution can be verified by measuring its absorbance at 259 nm using a spectrophotometer. The molar extinction coefficient (ε) for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[16]

-

Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[14]

Protocol 2: In Vitro MEK1 Kinase Assay using a Luminescence-Based Method (ADP-Glo™ Assay Principle)

This protocol describes a general method for measuring the activity of MEK1 kinase and the inhibitory effect of a compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant active MEK1 enzyme

-

MEK1 substrate (e.g., inactive ERK2)

-

This compound stock solution (prepared as in Protocol 1)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test inhibitor (e.g., a MEK1 inhibitor) and vehicle (e.g., DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare the desired concentrations of MEK1 enzyme, ERK2 substrate, and ATP in kinase buffer. The final ATP concentration should be at or near the Kₘ for MEK1 (approximately 10 µM).

-

Prepare serial dilutions of the test inhibitor in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Kinase Reaction:

-

Add 2.5 µL of the test inhibitor or vehicle to the wells of a 384-well plate.

-

Add 2.5 µL of MEK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the ERK2 substrate/ATP mixture to each well. The final reaction volume is 10 µL.

-

Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the percent inhibition data to a dose-response curve.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling cascade.

Experimental Workflow Diagram

Caption: General workflow for an in vitro kinase inhibition assay.

Discussion and Considerations